molecular formula C10H18ClNO3 B6157954 ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride CAS No. 1956306-41-4

ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No. B6157954
CAS RN: 1956306-41-4
M. Wt: 235.7
InChI Key:
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Description

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride, also known as EBO3CH, is an organic compound with a unique structure and properties. It is a colorless solid with a melting point of 50-51°C and a boiling point of 160-162°C. EBO3CH is a chiral compound with two enantiomers, (R)-EBO3CH and (S)-EBO3CH, and is used in a variety of applications including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride is not well understood. However, it is thought to act as a chiral catalyst, allowing the formation of a chiral product from achiral reactants. It is also thought to bind to certain proteins and enzymes, altering their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. In vivo, it has been shown to reduce inflammation and to have anti-cancer effects. It has also been shown to have anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is its low cost and availability. It is also relatively easy to synthesize and use in experiments. On the other hand, this compound is a chiral compound, which can complicate experiments involving chiral reactions. It is also relatively unstable, meaning that it must be handled with care.

Future Directions

There are a number of possible future directions for research involving ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride. These include further study of its biochemical and physiological effects, as well as its use in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be done to develop more efficient methods for synthesizing this compound, as well as to develop new applications for the compound. Finally, further research could be done to explore the potential for using this compound as a chiral catalyst in organic synthesis.

Synthesis Methods

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride can be synthesized through a variety of methods, including the use of a Grignard reagent, an aqueous solution of hydrochloric acid, and a solution of sodium hydroxide. The Grignard reagent is used to produce a chiral alcohol, which can then be converted to this compound through the addition of hydrochloric acid. The aqueous solution of hydrochloric acid is used to convert an aldehyde to this compound, while the sodium hydroxide solution is used to convert an ester to this compound.

Scientific Research Applications

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other biomolecules. It is also used to study the effects of drugs on biological systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves the reaction of ethyl 3-aminocyclohex-2-enecarboxylate with glyoxylic acid to form ethyl 3-amino-4-oxo-8-oxabicyclo[3.2.1]octane-4-carboxylate, which is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "Ethyl 3-aminocyclohex-2-enecarboxylate", "Glyoxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 3-aminocyclohex-2-enecarboxylate is reacted with glyoxylic acid in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 3-amino-4-oxo-8-oxabicyclo[3.2.1]octane-4-carboxylate.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to yield ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride." ] }

CAS RN

1956306-41-4

Molecular Formula

C10H18ClNO3

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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